2,6-Dichloro-4-(difluoromethoxy)benzaldehyde
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)benzaldehyde (DDFMB) is a chemical compound belonging to the family of aldehydes. It is a colorless, mobile liquid with a faint odor and a boiling point of 135-137°C. It is a versatile compound that has a wide range of applications in the fields of synthetic chemistry, pharmaceuticals, and materials science. It is also used as a reagent in various laboratory experiments.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)benzaldehyde has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used as a starting material in the synthesis of pharmaceuticals and other materials. In addition, it is used as an intermediate in the synthesis of dyes and pigments, and as a reactant in the synthesis of polymers.
Mechanism Of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde is not well understood. It is believed to act as a nucleophile in organic reactions, which means it is capable of forming covalent bonds with other molecules. It is also believed to act as a Lewis acid, which means it can donate a pair of electrons to form a bond.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde are not well understood. It has been shown to be toxic to aquatic organisms, and it has been linked to the development of cancer in laboratory animals. It has also been linked to the development of reproductive toxicity in laboratory animals.
Advantages And Limitations For Lab Experiments
The main advantage of using 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is relatively stable and easy to handle. However, it is important to note that it is toxic and should be handled with care. In addition, it is important to note that it is a flammable liquid and should be stored away from sources of ignition.
Future Directions
There are a number of potential future directions for research involving 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde. These include further research into its mechanisms of action, its biochemical and physiological effects, and its potential applications in the fields of synthetic chemistry, pharmaceuticals, and materials science. Furthermore, research into the development of safer and more efficient synthesis methods for 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde could lead to the development of more cost-effective and efficient processes. Finally, research into the development of new uses for 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde, such as in the synthesis of novel materials or in the development of new pharmaceuticals, could lead to the development of new and innovative products.
properties
IUPAC Name |
2,6-dichloro-4-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTWKBKGARQOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(difluoromethoxy)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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